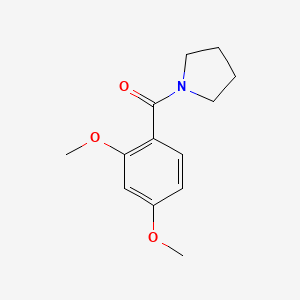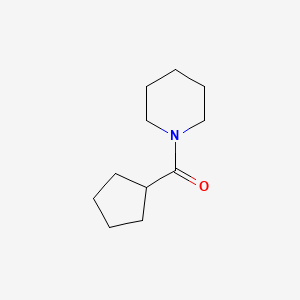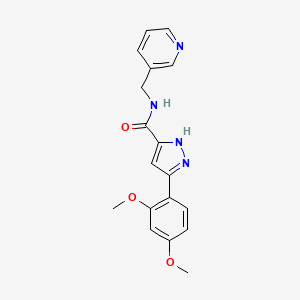
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent hallucinogen that was first synthesized by Alexander Shulgin in 1977. This compound has gained popularity in recent years due to its unique effects and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and ability to produce consistent effects. However, it also has several limitations, including its potential toxicity, limited availability, and legal restrictions.
Direcciones Futuras
There are several future directions for research on (2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone, including its potential use in treating various mental health disorders, its effects on brain function and neuroplasticity, and its potential as a tool for studying consciousness and perception. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone can be synthesized through various methods, including the reaction between 2,4-dimethoxybenzaldehyde and pyrrolidine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dimethoxyphenethylamine with chloroacetyl chloride, followed by treatment with pyrrolidine.
Aplicaciones Científicas De Investigación
(2,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications, including its use in treating anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-11(12(9-10)17-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLCJTNDTFTBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)


![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)



![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)


